molecular formula C18H22N4O2S B2997033 N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide CAS No. 955661-28-6

N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2997033
CAS No.: 955661-28-6
M. Wt: 358.46
InChI Key: JDAIHIIIWKDZRX-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide (CAS: 955661-28-6) is a thiazole-based compound with a molecular formula of C₁₈H₂₂N₄O₂S and a molecular weight of 358.5 g/mol . Its structure features:

  • A cyclohexyl carboxamide group at position 4 of the thiazole, contributing hydrophobic character.

Properties

IUPAC Name

N-cyclohexyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-12-6-5-9-14(10-12)20-17(24)22-18-21-15(11-25-18)16(23)19-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAIHIIIWKDZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide typically involves the reaction of a thiazole derivative with an isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of bacterial cell walls .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

  • Core Structure: Unlike thiazolidinones (e.g., compounds 9–13 ) or thioxothiazolidines , the target compound retains a simpler thiazole ring, avoiding the 4-oxo-2-thioxo modifications. This may reduce steric hindrance and alter solubility.
  • However, 8b’s quinazoline core differs significantly in planar aromaticity and binding modes.
  • Synthesis : Yields for analogs vary widely (53–90% ), influenced by substituent complexity and reaction conditions (e.g., solvent, catalysts). The target compound’s synthesis route is unspecified but likely involves urea coupling to the thiazole core.

Pharmacological and Functional Comparisons

Urease Inhibition Potential

Thioxothiazolidinyl-acetamides (e.g., N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide ) exhibit urease inhibition , attributed to the thioxo group’s interaction with the enzyme’s active site. The target compound lacks this group but retains the urea moiety, which may engage in hydrogen bonding with urease. However, its inhibitory activity remains unverified.

EGFR Targeting

Compound 8b (IC₅₀ = 14.8 nM against EGFR ) shares the m-tolyl ureido group with the target compound. Both likely form hydrogen bonds with EGFR residues (e.g., Asp855), as suggested by molecular docking studies .

PSMA Binding

DUPA-based peptides (e.g., glutamate-urea-glutamate derivatives ) utilize urea for prostate-specific membrane antigen (PSMA) binding. The target’s urea group may similarly coordinate metal ions or polar residues, though its affinity for PSMA is unexplored.

Hydrogen-Bonding and Crystallography

The urea group in the target compound is a strong hydrogen-bond donor/acceptor, a feature critical in molecular recognition . Analogous compounds (e.g., 8b ) exploit urea-mediated H-bonds for target engagement. In contrast, thiazolidinones (e.g., compound 9 ) rely on thioxo and carbonyl groups for crystal packing and intermolecular interactions.

Biological Activity

N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's synthesis, mechanisms of action, biological effects, and comparative analysis with similar compounds.

Overview of the Compound

Chemical Structure :

  • Molecular Formula : C_{18}H_{22}N_{4}O_{1}S
  • CAS Number : 955661-28-6
  • Molecular Weight : 358.5 g/mol

The compound features a thiazole ring fused with a urea moiety, which is critical for its biological activity. The presence of the m-tolyl group enhances its pharmacological profile by potentially increasing lipophilicity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of a thiazole derivative with an isocyanate. Common solvents include dichloromethane or tetrahydrofuran, and the reaction is usually performed at room temperature or slightly elevated temperatures .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes, including kinases involved in cell signaling pathways, which can lead to reduced cell proliferation in cancer cells.
  • Disruption of Cellular Structures : It may interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties .

Antimicrobial Properties

This compound has been investigated for its potential as an antimicrobial agent. In vitro studies indicate that it exhibits significant activity against a range of bacteria and fungi, making it a candidate for further development as an antibiotic .

Anticancer Activity

Research has shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has demonstrated cytotoxic effects against glioma cells by activating multiple cell death pathways, including necroptosis and autophagy . The compound's ability to inhibit critical signaling pathways is essential for its anticancer efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-cyclohexyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamideSimilar thiazole structureDifferent substitution pattern may alter potency
N-cyclohexyl-2-(3-(o-tolyl)ureido)thiazole-4-carboxamideSimilar thiazole structureVarying interactions due to ortho substitution
N-cyclohexylacetamideAmide structure without thiazoleLacks the unique biological activity associated with thiazoles

The unique substitution pattern on the thiazole ring contributes significantly to the biological activity of this compound compared to structurally similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • In Vitro Studies : A study reported that this compound inhibited the growth of several cancer cell lines with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Screening : Another investigation revealed that it exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
  • Mechanistic Insights : Research into its mechanism indicated that it disrupts key metabolic pathways in both bacterial and cancer cells, leading to cell death .

Q & A

Basic: What synthetic strategies are recommended for preparing N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide?

Answer:
The synthesis involves modular approaches:

  • Thiazole Core Formation : Use Hantzsch thiazole synthesis with α-bromoketones and thioureas, followed by functionalization of the 4-carboxamide group. For example, ethyl 2-amino-thiazole-4-carboxylate intermediates can be hydrolyzed to carboxylic acids and coupled with amines (e.g., cyclohexylamine) via carbodiimide-mediated amidation .
  • Ureido Substituent Introduction : React the thiazole-4-carboxamide intermediate with m-tolyl isocyanate or via a carbamate intermediate under mild conditions (e.g., DMF, room temperature) to install the 3-(m-tolyl)ureido group .
    Key Validation : Monitor reactions via TLC and confirm final structures using ¹H/¹³C NMR and ESI-MS. Purity (>95%) should be verified by HPLC .

Advanced: How can researchers optimize low yields in the final coupling step of the ureido group?

Answer:
Low yields in ureido coupling may arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Activating Agents : Use HOBt/DIC or PyBOP to enhance coupling efficiency between amines and carboxylic acids .
  • Solvent Optimization : Replace DMF with DMA or DCM to reduce polarity and improve solubility of aromatic intermediates .
  • Temperature Control : Perform reactions at 0–4°C to minimize decomposition of reactive intermediates .
    Validation : Track intermediates via LC-MS and optimize using Design of Experiments (DoE) to identify critical parameters .

Basic: What spectroscopic and analytical methods are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Identify key protons (e.g., thiazole C-H at δ 7.5–8.5 ppm, ureido NH at δ 9–10 ppm) and carbons (e.g., thiazole C-2 at ~160 ppm) .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and compare with theoretical masses .
  • HPLC : Ensure >95% purity using reverse-phase C18 columns (acetonitrile/water gradient) .
    Note : For fluorinated analogs (e.g., 4,4-difluorocyclohexyl derivatives), ¹⁹F NMR can validate substituent incorporation .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:
Discrepancies in IC₅₀ or binding affinity may stem from:

  • Assay Variability : Standardize protocols (e.g., EGFR kinase assays in ) by using internal controls (e.g., erlotinib) and replicate experiments (n ≥ 3) .
  • Compound Stability : Test degradation under assay conditions (pH, temperature) via LC-MS. For example, hydrolytically unstable esters in required Boc protection .
  • Structural Analogues : Compare with derivatives (e.g., 4-phenyl vs. 4-cyclohexyl groups) to isolate substituent effects. SAR trends in highlight the importance of fluorination for metabolic stability .

Basic: How to design analogues for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Replace the thiazole with oxadiazole () or pyridothiadiazine () to assess heterocycle impact on target binding .
  • Substituent Variation : Systematically alter the m-tolyl group (e.g., p-cyano, 3-fluoro) or cyclohexyl ring (e.g., 4,4-difluoro in ) to probe steric/electronic effects .
  • Bioisosteres : Replace the ureido group with thiourea or carbamate to evaluate hydrogen-bonding contributions (e.g., ) .

Advanced: What strategies improve metabolic stability of thiazole-4-carboxamide derivatives?

Answer:

  • Fluorination : Introduce 4,4-difluorocyclohexyl groups () to block oxidative metabolism .
  • Steric Shielding : Add methyl or trifluoromethyl groups ortho to the ureido moiety to reduce CYP450-mediated degradation .
  • Prodrug Approaches : Mask the carboxamide as an ethyl ester () to enhance bioavailability, with in vivo hydrolysis to the active form .
    Validation : Perform microsomal stability assays (human/rat liver microsomes) and monitor metabolites via HR-MS .

Basic: How to troubleshoot poor solubility in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to solubilize hydrophobic derivatives .
  • Salt Formation : Convert the carboxamide to a sodium or hydrochloride salt (e.g., for nitroaryl derivatives) .
  • Structural Tweaks : Introduce polar groups (e.g., morpholino, pyridyl) on the m-tolyl ring while maintaining logP < 5 .

Advanced: What computational methods support target identification for this compound?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with EGFR (PDB: 4A/4B in ). Key residues (e.g., Lys745, Thr790) should form hydrogen bonds with the ureido group .
  • MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess binding stability and identify conformational shifts in the DFG motif .
  • QSAR Modeling : Train models on IC₅₀ data (e.g., compound 8b: 14.8 nM) to predict activity of novel analogues .

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